molecular formula C12H12BrN3O2 B11118166 4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11118166
M. Wt: 310.15 g/mol
InChI Key: LCVCYCMPOLBEGN-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the methoxyphenyl group and the formation of the pyrazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens like chlorine and bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

4-bromo-N-(2-methoxyphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12BrN3O2/c1-16-7-8(13)11(15-16)12(17)14-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,14,17)

InChI Key

LCVCYCMPOLBEGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Br

Origin of Product

United States

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